
Trimetrexate
Descripción general
Descripción
Trimetrexate es un derivado de quinazolina sintético que funciona como un antagonista del folato. Se utiliza principalmente en el tratamiento de la neumonía por Pneumocystis carinii de moderada a grave en pacientes inmunodeprimidos, incluidos aquellos con síndrome de inmunodeficiencia adquirida. This compound también se está investigando por su eficacia como agente antineoplásico y como agente antiparasitario .
Métodos De Preparación
Trimetrexate se sintetiza a través de una serie de reacciones químicas que comienzan con 3,4,5-trimetoxianilinaLas condiciones de reacción típicamente involucran el uso de ácidos y bases fuertes, así como altas temperaturas .
Análisis De Reacciones Químicas
Trimetrexate se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar derivados de quinazolina.
Reducción: El compuesto puede reducirse para formar derivados de dihidroquinazolina.
Sustitución: This compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo aminometilo. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas
Aplicaciones Científicas De Investigación
Clinical Applications
1. Treatment of Pneumocystis Carinii Pneumonia (PCP)
- Indication : Trimetrexate is primarily used for moderate-to-severe PCP in immunocompromised patients, especially those with AIDS.
- Efficacy : Clinical studies have shown that this compound, when combined with leucovorin, can achieve response rates of 63-71% in patients who are refractory to conventional therapies . In a comparison study, while this compound showed higher failure rates compared to trimethoprim-sulfamethoxazole, it was associated with fewer serious adverse events .
2. Antineoplastic Properties
- Cancer Types : Preliminary phase II trials have indicated potential effectiveness against various cancers, including breast cancer, non-small-cell lung cancer, and head and neck tumors . The drug's lipophilicity allows it to penetrate tissues more effectively than traditional folate antagonists like methotrexate.
- Combination Therapy : this compound has demonstrated synergistic effects when combined with other chemotherapeutic agents, enhancing overall antitumor efficacy .
3. Antiparasitic Activity
- Chagas Disease : Recent studies have highlighted this compound's potent inhibitory effect on the DHFR of Trypanosoma cruzi, the causative agent of Chagas disease. It exhibits significantly lower lethal doses against T. cruzi compared to existing treatments like Benznidazole and Nifurtimox . However, its potential for toxicity in humans necessitates careful consideration in therapeutic applications.
Case Study 1: this compound in AIDS Patients
A study involving 49 HIV-infected patients treated with this compound showed a significant response rate and manageable side effects. Notably, liver enzyme elevations were observed in a minority of patients but resolved without discontinuation of therapy .
Case Study 2: Phase II Trials for Cancer Treatment
In phase II trials assessing this compound's efficacy against solid tumors, patients experienced rapid recovery from hematologic toxicities without evidence of cumulative dose effects. This suggests a favorable safety profile compared to traditional chemotherapeutics .
Adverse Effects and Management
The primary adverse effect associated with this compound is myelosuppression, which can lead to hematologic toxicities. Leucovorin is co-administered to mitigate these effects by providing a source of reduced folate that can bypass the blocked DHFR pathway . Monitoring plasma concentrations has been suggested to correlate with toxicity levels, guiding dosage adjustments .
Summary Table of Applications
Application | Indication | Efficacy/Outcomes |
---|---|---|
Pneumocystis Carinii Pneumonia | HIV/AIDS patients | 63-71% response rate; fewer adverse events than alternatives |
Antineoplastic Agent | Breast cancer, lung cancer | Synergistic effects; effective against resistant tumors |
Antiparasitic Agent | Chagas disease | Highly effective against T. cruzi; lower toxicity profile |
Mecanismo De Acción
Trimetrexate ejerce sus efectos al inhibir la enzima dihidrofolato reductasa. Esta enzima es responsable de la reducción de dihidrofolato a tetrahidrofolato, una coenzima necesaria para la síntesis de nucleótidos y la replicación del ADN. Al inhibir la dihidrofolato reductasa, this compound interrumpe la síntesis de ADN y la reproducción celular, lo que lleva a la muerte de las células que se dividen rápidamente .
Comparación Con Compuestos Similares
Trimetrexate es similar a otros antagonistas del folato, como el metotrexato, la trimetoprima y la pirimetamina. Difiere en su mecanismo de transporte y retención intracelular. A diferencia del metotrexato, this compound no está poliglutamado, lo que le permite superar los mecanismos de resistencia en células tumorales resistentes al metotrexato deficientes en transporte . Compuestos similares incluyen:
- Metotrexato
- Trimetoprima
- Pirimetamina
- Piritrexim
Actividad Biológica
Trimetrexate (TMTX) is a synthetic lipophilic antifolate and a potent inhibitor of dihydrofolate reductase (DHFR), primarily used in the treatment of moderate-to-severe Pneumocystis carinii pneumonia (PCP) in immunocompromised patients, particularly those with AIDS. Its biological activity extends beyond its antimicrobial properties, demonstrating significant antitumor effects against various cancers. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, toxicity profiles, and case studies.
This compound exerts its effects by competitively inhibiting DHFR, an enzyme critical for the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts folate metabolism, leading to:
- Decreased synthesis of nucleic acids : The inhibition of DHFR results in reduced levels of tetrahydrofolate, which is essential for the synthesis of thymidine and purines, crucial components of DNA and RNA.
- Cell cycle arrest : The depletion of nucleotide pools leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells .
Antitumor Activity
This compound has shown promising antitumor activity across various cancer types, including:
- Leukemias : Effective against murine leukemia models and certain human leukemias resistant to methotrexate .
- Solid Tumors : Demonstrated activity against solid tumors such as colorectal, breast, lung, and gastric cancers .
Table 1: Summary of Clinical Trials Involving this compound
Study Type | Cancer Type | Treatment Regimen | Response Rate | Median Survival |
---|---|---|---|---|
Phase II | Gastric Cancer | TMTX + 5-FU + Leucovorin | 19% | 6 months |
Phase I | Colorectal Cancer | TMTX + Leucovorin | 20% | Not specified |
Phase II | Refractory Leukemia | Continuous infusion TMTX | Not reported | Not specified |
Comparative Study | PCP in AIDS Patients | TMTX + Leucovorin vs. TMP-SMZ | Inferior to TMP-SMZ but better tolerated | Not specified |
Clinical Efficacy
In clinical settings, this compound has been evaluated in various regimens:
- Combination Therapy : In a Phase II study for advanced gastric cancer, TMTX combined with 5-FU and leucovorin yielded a response rate comparable to other 5-FU-based therapies, suggesting its potential as an effective treatment option .
- Pneumocystis Carinii Pneumonia : A study comparing TMTX with trimethoprim-sulfamethoxazole (TMP-SMZ) indicated that while TMTX was less effective than TMP-SMZ in treating PCP, it had a lower incidence of serious adverse events .
Toxicity Profiles
Despite its therapeutic benefits, this compound is associated with several toxicities:
- Hematologic Toxicity : Myelosuppression is a significant dose-limiting side effect. In clinical trials, hematologic toxicities were observed in a substantial percentage of patients receiving TMTX .
- Gastrointestinal Toxicity : Common severe gastrointestinal effects include nausea and diarrhea. These adverse effects are typically manageable but can be severe at higher doses .
Case Studies
- Gastric Cancer Treatment : A Phase II trial involving 37 patients with advanced gastric cancer treated with TMTX showed a confirmed response rate of 19%, with median overall survival at 6 months. The most common severe toxicities included diarrhea and fatigue .
- Pneumocystis Carinii Pneumonia : In a study involving 215 AIDS patients treated for PCP, this compound was found to be less effective than TMP-SMZ but resulted in fewer serious adverse events. The mortality rates were significantly higher in patients receiving TMTX compared to those on TMP-SMZ .
Q & A
Basic Research Questions
Q. What experimental methods are used to determine Trimetrexate's inhibitory activity against DHFR isoforms (e.g., human vs. protozoan)?
this compound's IC50 values for DHFR inhibition can be quantified using enzyme activity assays with purified recombinant DHFR isoforms. For human DHFR (IC50 = 4.74 nM) and Toxoplasma gondii DHFR (IC50 = 1.35 nM), fluorometric or spectrophotometric assays measure NADPH oxidation rates in the presence of dihydrofolate and varying drug concentrations . Synchronized cell cultures (e.g., CHO cells via mitotic selection) are used to assess phase-specific cytotoxicity, with survival measured via cloning assays .
Q. How do researchers design experiments to evaluate this compound's cell cycle-specific cytotoxicity?
Synchronized cell models (e.g., Colcemid-blocked CHO cells) are exposed to this compound at specific phases. DNA flow cytometry or clonogenic assays quantify survival and phase-specific arrest. For example, 30 nM this compound causes late G1/early S-phase arrest in L1210 cells, while 3 nM delays S-phase progression . Plateau-phase cultures are used to compare drug sensitivity in proliferating vs. quiescent cells .
Q. What are standard protocols for this compound formulation in preclinical studies?
this compound is dissolved in DMSO (≥61.5 mg/mL) and diluted in vehicles like 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline for in vivo administration. Stability tests at -80°C (2 years) and -20°C (1 year) ensure solution integrity. Dose calculations account for molecular weight (369.42 g/mol) and solubility limitations in aqueous buffers .
Advanced Research Questions
Q. How can leucovorin rescue be optimized to mitigate this compound toxicity without compromising efficacy in Pneumocystis pneumonia (PCP) trials?
Leucovorin (20 mg/m² every 6 hours) is administered 24 hours post-Trimetrexate to protect host cells while allowing antiprotozoal activity. Clinical trials show this regimen reduces hematologic toxicity (e.g., neutropenia incidence <25%) while maintaining 63–71% efficacy in PCP . Dose adjustments are critical for patients with hypoalbuminemia (<3.5 g/dL), as albumin levels correlate with toxicity risk .
Q. What pharmacokinetic models account for this compound's biphasic clearance and hepatic metabolism in immunocompromised patients?
Non-linear mixed-effects modeling (NONMEM) incorporates hepatic CYP450 metabolism (primary clearance route) and protein binding (>95%). Patients with hypoalbuminemia require reduced doses due to increased free drug levels. Population PK analyses stratify cohorts by albumin levels and liver function (e.g., transaminases) to predict exposure-toxicity relationships .
Q. How do researchers reconcile contradictory efficacy data between this compound and cotrimoxazole in PCP treatment?
While cotrimoxazole shows superior efficacy (lower failure rates in moderate-severe PCP), this compound is better tolerated. Meta-analyses of phase III trials (e.g., Allegra et al., 1987) recommend this compound for sulfonamide-intolerant patients. Survival rates (48–69%) and toxicity profiles (12% neutropenia vs. 34% rash with cotrimoxazole) guide risk-benefit assessments .
Q. What mechanisms underlie this compound resistance in solid tumors, and how can combination therapies overcome them?
Resistance arises from DHFR overexpression or reduced polyglutamylation. Synergistic combinations with 5-fluorouracil (5FU) and leucovorin enhance efficacy in colorectal cancer (50% response rate) by bypassing folate pathway dependencies. Preclinical screens using isobologram analysis identify synergistic ratios (e.g., this compound:5FU = 1:4.5) .
Q. What statistical methods are used to analyze survival outcomes in phase II trials for rare cancers (e.g., uterine leiomyosarcoma)?
Kaplan-Meier estimates with 95% confidence intervals assess progression-free survival (PFS) and overall survival (OS). For this compound in leiomyosarcoma, median PFS was 2.2 months (range: 0.9–13.4), with Wilcoxon rank-sum tests comparing subpopulations (e.g., prior radiotherapy recipients) .
Q. Methodological Considerations
Q. How are DHFR inhibition assays standardized across species (e.g., human vs. protozoan)?
Assays use identical buffer conditions (pH 7.4, 25°C) and substrate concentrations (10 µM dihydrofolate). Species-specific DHFR isoforms are expressed in E. coli and purified via affinity chromatography. IC50 values are normalized to positive controls (e.g., methotrexate) to control for inter-lab variability .
Q. What techniques validate this compound's metabolic stability in hepatic microsomes?
LC-MS/MS quantifies parent drug and metabolites (e.g., glucuronide conjugates) after incubation with human liver microsomes + NADPH. Intrinsic clearance (CLint) is calculated using the substrate depletion method, with adjustments for CYP450 inhibitors (e.g., ketoconazole) .
Q. Data Contradiction Analysis
This compound's inferior efficacy to cotrimoxazole in PCP (higher failure rates in moderate-severe cases) contrasts with its tolerability advantages. Researchers address this by stratifying patients by albumin levels and prior sulfonamide exposure. For example, hypoalbuminemic patients (albumin ≤3.5 g/dL) benefit from this compound's reduced toxicity, while cotrimoxazole remains first-line for others .
Propiedades
IUPAC Name |
5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYPYLRCIDNJJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023714 | |
Record name | Trimetrexate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trimetrexate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015288 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Tan colored solid; solubility in water: > 50 mg/ml /Trimetrexate D-glucuronate/, 3.09e-02 g/L, Water 1 - 2 (mg/mL), pH 4 Acetate buffer < 1 (mg/mL), pH 9 Acetate buffer < 1 (mg/mL), 0.1NHC1 1 - 5 (mg/mL), 0.1 N NaOH < 1 (mg/mL), Methanol 12 - 15 (mg/mL), 95% Ethanol 1 - 5 (mg/mL), 10% Ethanol 1 - 3 (mg/mL), Dimethylacetamide 10 - 15 (mg/mL), Dimethylsulfoxide approimately 100 (mg/mL) | |
Record name | Trimetrexate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01157 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TRIMETREXATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6545 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Trimetrexate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015288 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | JB -11 | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/249008%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Mechanism of Action |
In vitro studies have shown that trimetrexate is a competitive inhibitor of dihydrofolate reductase (DHFR) from bacterial, protozoan, and mammalian sources. DHFR catalyzes the reduction of intracellular dihydrofolate to the active coenzyme tetrahydrofolate. Inhibition of DHFR results in the depletion of this coenzyme, leading directly to interference with thymidylate biosynthesis, as well as inhibition of folate-dependent formyltransferases, and indirectly to inhibition of p.r.n. biosynthesis. The end result is disruption of DNA, RNA, and protein synthesis, with consequent cell death., Trimetrexate binds to dihydrofolate reductase and prevents the conversion of dihydrofolate to biologically active tetrahydrofolate. It inhibits nucleic acid synthesis as a result of antithymidylate and antipurine effects. | |
Record name | Trimetrexate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01157 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TRIMETREXATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6545 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
52128-35-5, 72828-03-6 | |
Record name | Trimetrexate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52128-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimetrexate [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052128355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimetrexate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01157 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | trimetrexate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249008 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trimetrexate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-[2-[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]diazenyl]-, sodium salt (1:4) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.128 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETREXATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPN4ITI8T4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRIMETREXATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6545 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Trimetrexate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015288 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215-217 °C, 215 - 217 °C | |
Record name | Trimetrexate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01157 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trimetrexate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015288 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.